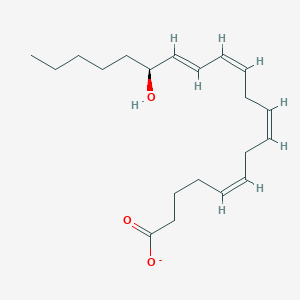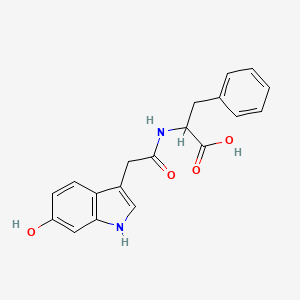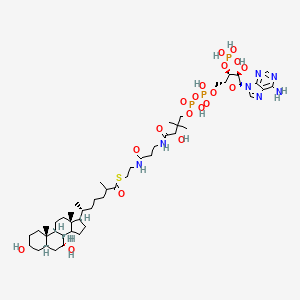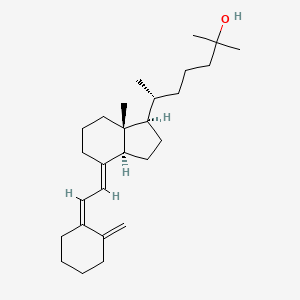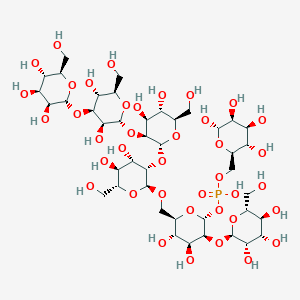
Daldinin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daldinin B is a natural product found in Daldinia concentrica and Aspergillus ustus with data available.
Aplicaciones Científicas De Investigación
Chemical Composition and Structural Analysis
- Daldinin B, along with other compounds such as Daldinin A and C, was identified in cultures of the ascomycete Daldinia concentrica. These compounds were elucidated using spectroscopic analysis and single-crystal X-ray diffraction (Shao et al., 2008).
Biological Activity
- Daldinin B was isolated from the EtOAc extract of the marine-derived fungus Aspergillus ustus 094102. The study focused on the cytotoxic effects of various compounds, including Daldinin B, on A549 and HL-60 cell lines (Lu et al., 2009).
Chemotaxonomy and Secondary Metabolites
- In a study focused on the ascomycete Hypoxylon fuscum, Daldinin B was identified among other compounds. The research highlighted the antioxidative activities and the chemosystematics of Hypoxylon (Quang et al., 2004).
Marine Fungi and Natural Products
- The research on the marine-derived fungus Penicillium glabrum glmu003 identified new compounds, including Daldinin B. The study highlighted the potential of marine fungi as sources of bioactive natural products (Zhang et al., 2021).
Synthetic Applications
- Studies have also explored the synthesis of Daldinin B and its derivatives. For instance, the total synthesis of Daldinin A, B, and C was achieved through strategies involving asymmetric transfer hydrogenation (Fang et al., 2016).
Taxonomy and Molecular Chemotaxonomy
- Daldinin B has been used as a marker in the chemotaxonomy of fungi, particularly in studies focusing on the genus Daldinia. It has contributed to understanding the chemical diversity and classification within this genus (Stadler et al., 2001).
Propiedades
Nombre del producto |
Daldinin B |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |
InChI |
InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1 |
Clave InChI |
JQSYFSJXMAPSHH-GHMZBOCLSA-N |
SMILES isomérico |
CC[C@@H]1C2=C(C3=C(C[C@@H](O3)C(C)(C)O)C=C2)C(=O)O1 |
SMILES canónico |
CCC1C2=C(C3=C(CC(O3)C(C)(C)O)C=C2)C(=O)O1 |
Sinónimos |
daldinin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
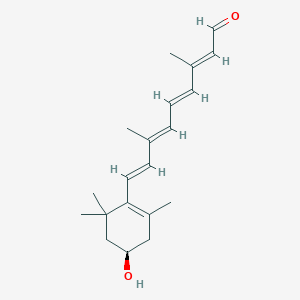
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
